An In-Depth Technical Guide to Glucofrangulin A: Chemical Structure and Properties
An In-Depth Technical Guide to Glucofrangulin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucofrangulin A is a naturally occurring anthraquinone (B42736) glycoside found predominantly in the bark of plants from the Rhamnus genus, such as Rhamnus frangula (alder buckthorn).[1][2] As a member of the anthraquinone family, it has been traditionally recognized for its laxative properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Glucofrangulin A, intended to support research and development efforts in phytochemistry and pharmacology.
Chemical Structure and Identification
Glucofrangulin A is a complex glycoside consisting of an emodin (B1671224) anthraquinone core linked to two sugar moieties: a glucose and a rhamnose. The precise stereochemistry and linkage of these sugars to the anthraquinone aglycone are crucial for its biological activity.
Table 1: Chemical Identification of Glucofrangulin A
| Identifier | Value |
| IUPAC Name | 1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione[4] |
| CAS Number | 21133-53-9[4] |
| Molecular Formula | C₂₇H₃₀O₁₄[4] |
| Molecular Weight | 578.52 g/mol [5] |
| SMILES | C[C@H]1--INVALID-LINK--OC2=CC3=C(C(=C2)O[C@H]4--INVALID-LINK--CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O">C@@HO[4] |
| InChI | InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3/t9-,15+,18-,20+,22+,23-,24+,25+,26-,27+/m0/s1[4] |
Physicochemical Properties
The physicochemical properties of Glucofrangulin A are essential for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of Glucofrangulin A
| Property | Value | Reference |
| Appearance | Powder | [6] |
| Melting Point | 228-230 °C (for Glucofrangulin A octaacetate) | [5] |
| Solubility | Soluble in DMSO and methanol. | [6] |
| Storage | Desiccate at -20°C | [6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of Glucofrangulin A.
Table 3: Spectroscopic Data for Glucofrangulin A and its Derivatives
| Spectroscopic Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax at 212, 264, 360 nm (for Glucofrangulin A octaacetate in acetone) | [5] |
| HPLC Detection Wavelength | 435 nm | [7][8][9][10] |
| ¹³C NMR Spectroscopy | Data available but not publicly detailed. | [4][11] |
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of Glucofrangulin A is its laxative effect.[1][3]
Laxative Mechanism of Action
The laxative effect of Glucofrangulin A is indirect and requires metabolic activation by the gut microbiota.
Caption: Metabolic activation and mechanism of laxative action of Glucofrangulin A.
The process begins with the oral ingestion of Glucofrangulin A. Being a glycoside, it is resistant to digestion in the upper gastrointestinal tract. Upon reaching the colon, it is hydrolyzed by intestinal bacteria, which cleave off the sugar moieties to release the active aglycone, primarily emodin.[1] This active metabolite then exerts its effects by:
-
Stimulating Peristalsis: The aglycones irritate the colonic mucosa, leading to an increase in smooth muscle contractions and enhanced intestinal motility.[3]
-
Altering Water and Electrolyte Balance: They inhibit the reabsorption of water and electrolytes from the colon and increase their secretion into the lumen, resulting in softer stools and increased fecal volume.[1]
Other Potential Biological Activities
While the laxative effect is well-established, research into other pharmacological activities of Glucofrangulin A is ongoing. As an anthraquinone glycoside, it may possess antioxidant, anti-inflammatory, or cytotoxic properties, which are characteristic of this class of compounds. However, specific studies on Glucofrangulin A are limited.
Experimental Protocols
Extraction and Purification of Glucofrangulin A
The following protocol is a general guideline for the extraction and purification of Glucofrangulin A from Rhamnus species.
Caption: General workflow for the extraction and purification of Glucofrangulin A.
Detailed Methodology:
-
Plant Material Preparation: Dried bark of Rhamnus frangula is ground into a fine powder to increase the surface area for extraction.
-
Extraction: A robust method for the extraction of Glucofrangulin A is ultrasonic extraction.[7][8][9][10]
-
Solvent: 68% acetonitrile in water.
-
Temperature: 35°C.
-
Duration: 25 minutes.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of mobile phases with increasing polarity.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is crucial for the quantitative analysis of Glucofrangulin A.[7][8][9][10]
Table 4: HPLC Parameters for Glucofrangulin A Analysis
| Parameter | Condition |
| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 435 nm |
| Injection Volume | 20 µL |
Gradient Elution Program: A suitable gradient program should be developed to achieve optimal separation of Glucofrangulin A from other components in the extract.
Conclusion
Glucofrangulin A is a significant bioactive compound with a well-established traditional use as a laxative. Its complex chemical structure and mechanism of action, requiring metabolic activation by the gut microbiota, make it a fascinating subject for phytochemical and pharmacological research. This technical guide summarizes the current knowledge on its chemical and physical properties, biological activities, and analytical methodologies. Further research is warranted to explore other potential therapeutic applications of Glucofrangulin A and to fully elucidate its pharmacological profile.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Glucofrangulin A | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucofrangulin [drugfuture.com]
- 6. Glucofrangulin A | CAS:21133-53-9 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. spectrabase.com [spectrabase.com]
